

Yadanziolide B: A Technical Guide to its Molecular Properties, Bioactivity, and Mechanisms

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziolide B, a complex diterpenoid natural product, has garnered significant interest within the scientific community for its potent biological activities. Classified as a C20 quassinoid, this molecule is isolated from plant species of the Brucea genus, notably Brucea mollis and Brucea javanica. This technical guide provides a comprehensive overview of the molecular characteristics, cytotoxic and potential antiviral properties, and the underlying mechanisms of action of **Yadanziolide B**, with a focus on data relevant to researchers and drug development professionals.

Molecular Profile

Yadanziolide B is characterized by the molecular formula C20H26O11 and a molecular weight of 442.41 g/mol .[1][2] Its intricate structure is typical of quassinoids, which are known for their bitter taste and a wide range of pharmacological effects.



Property	Value	Reference
Molecular Formula	C20H26O11 [1][2]	
Molecular Weight	442.41 g/mol	[1][2]
Chemical Class	C20 Quassinoid (Diterpenoid)	
Source	Brucea mollis, Brucea javanica [1]	

Biological Activities Cytotoxic Activity

Yadanziolide B exhibits significant cytotoxic activity against various cancer cell lines. Published studies report IC50 values in the range of 3.00-5.81 μ M.[3][4][5] This potent activity has positioned **Yadanziolide B** as a compound of interest for further investigation in oncology.

Bioactivity	Cell Line(s)	IC50 (μM)	Reference
Cytotoxicity	Not specified in abstract	3.00 - 5.81	[3][4][5]

Potential Antiviral Activity

Some commercial suppliers have suggested that **Yadanziolide B** may act as a potential inhibitor of H5N1 neuraminidase. However, a thorough review of the scientific literature did not yield any primary research data to substantiate this claim. Further investigation is required to validate this purported antiviral activity.

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

While the precise molecular targets of **Yadanziolide B** are still under investigation, compelling evidence from studies on structurally related quassinoids, such as Yadanziolide A and Brusatol, points towards the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway as a primary mechanism of its cytotoxic action. The JAK/STAT



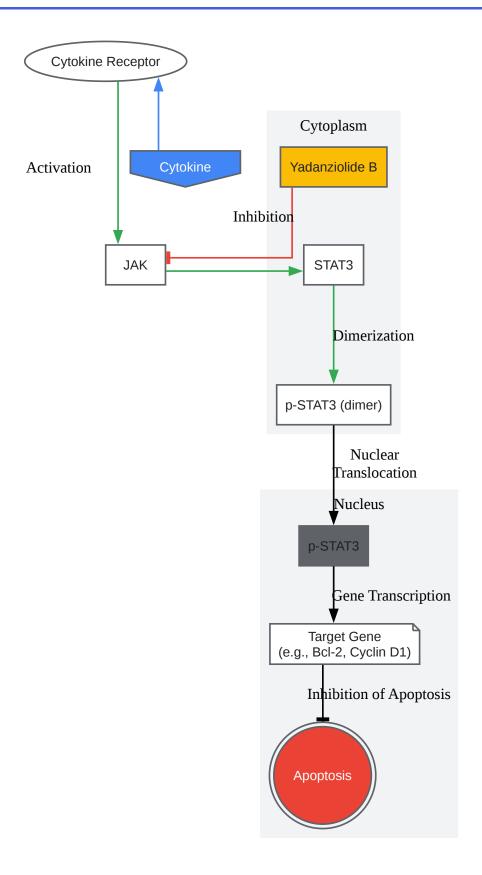




pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.

The proposed mechanism involves the inhibition of STAT3 phosphorylation. By preventing the activation of STAT3, **Yadanziolide B** can disrupt the downstream signaling cascade that promotes cancer cell survival and proliferation, ultimately leading to apoptosis.









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